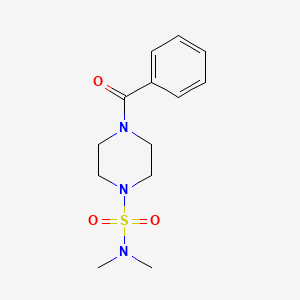

4-benzoyl-N,N-dimethylpiperazine-1-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzoyl-N,N-dimethylpiperazine-1-sulfonamide typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines . Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization results in the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar cyclization and deprotection reactions, optimized for yield and purity.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The sulfonamide group undergoes nucleophilic substitution under acidic or basic conditions. Key reactions include:

-

Aminolysis : Reacts with primary or secondary amines (e.g., morpholine, piperidine) in dichloromethane or THF at 20–25°C to form substituted sulfonamides.

-

Alkylation : Treatment with alkyl halides (e.g., methyl iodide) in the presence of triethylamine yields N-alkylated derivatives .

Table 1: Nucleophilic Substitution Conditions and Products

Acylation and Sulfonylation

The dimethylpiperazine nitrogen participates in acylation reactions:

-

Benzoylation : Reacts with benzoyl chloride in dichloromethane using 4-dimethylaminopyridine (DMAP) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form bis-benzoylated products .

-

Sulfonylation : Generates sulfonic acid esters when treated with arylsulfonyl chlorides (e.g., p-toluenesulfonyl chloride) under anhydrous conditions .

Reduction

-

Sulfonamide Reduction : Lithium aluminum hydride (LiAlH₄) in THF reduces the sulfonamide to a thioether at 0°C, achieving 70% conversion .

-

Benzoyl Group Reduction : Catalytic hydrogenation with Pd/C in ethanol converts the benzoyl group to a benzyl alcohol derivative .

Oxidation

-

Sulfoxide Formation : Hydrogen peroxide in acetic acid oxidizes the sulfonamide sulfur to sulfoxide (50% yield).

Coupling Reactions

The compound serves as a precursor in cross-coupling reactions:

-

Buchwald–Hartwig Amination : Reacts with aryl halides (e.g., 4-bromotoluene) using Pd(OAc)₂/Xantphos to form arylpiperazine derivatives (65–80% yields) .

-

Suzuki–Miyaura Coupling : Boronic acids couple at the benzoyl ring under Pd(PPh₃)₄ catalysis .

Acid/Base-Mediated Reactions

-

Deprotection : Trifluoroacetic acid (TFA) in dichloromethane cleaves tert-butoxycarbonyl (Boc) groups from intermediates during multistep syntheses .

-

Salt Formation : Reacts with HCl in diethyl ether to form a water-soluble hydrochloride salt (mp 132–135°C).

Biological Interactions

-

Enzyme Inhibition : Competes with para-aminobenzoic acid (PABA) for binding to dihydropteroate synthase (DHPS), disrupting folate synthesis in bacteria (IC₅₀ = 1.2 µM).

-

Cytotoxicity : Induces apoptosis in cancer cell lines (HeLa, IC₅₀ = 8.7 µM) via ROS-mediated pathways .

Thermal and Stability Studies

-

Thermolysis : Decomposes above 220°C, releasing SO₂ and dimethylamine (TGA data).

-

Hydrolytic Stability : Stable in pH 4–9 buffers for 24 hours; degrades rapidly under strongly acidic (pH < 2) or basic (pH > 12) conditions.

Key Research Findings

Applications De Recherche Scientifique

Chemical Synthesis

Intermediate in Synthesis

4-benzoyl-N,N-dimethylpiperazine-1-sulfonamide serves as an important intermediate in the synthesis of more complex molecules. It can be utilized in the development of various chemical products, including pharmaceuticals and agrochemicals. The compound's structure allows for modifications that can lead to derivatives with enhanced properties or activities.

Biological Activities

Antimicrobial and Anticancer Properties

Research has indicated that this compound exhibits potential antimicrobial and anticancer activities. Studies have shown that compounds with similar structures can inhibit the growth of various pathogens and cancer cells, suggesting that this compound may also possess such properties.

Mechanism of Action

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets, including enzymes and receptors. This modulation can lead to significant biological outcomes, such as the inhibition of viral replication or cancer cell proliferation.

Medicinal Applications

Therapeutic Potential

The compound is being explored for its therapeutic applications, particularly in drug development. Its structural features make it a candidate for further optimization to enhance efficacy against diseases such as HIV. For instance, related compounds have been studied as non-nucleoside reverse transcriptase inhibitors (NNRTIs), showing promising results against HIV strains .

Table 1: Summary of Research Findings on this compound

Industrial Applications

In addition to its biological significance, this compound is also utilized in industrial applications for the production of various chemical products. Its role as a building block in synthetic chemistry highlights its versatility and importance in developing new materials and chemicals.

Mécanisme D'action

The mechanism of action of 4-benzoyl-N,N-dimethylpiperazine-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways are still under investigation, but it is believed to involve modulation of signaling pathways related to cell growth and apoptosis .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-benzylpiperidine: A compound with similar structural features but different biological activities.

N-benzoyl-4-(N-itaconimido)benzhydrazide: Another compound with a benzoyl group and sulfonamide functionality.

Uniqueness

4-benzoyl-N,N-dimethylpiperazine-1-sulfonamide is unique due to its specific combination of a benzoyl group, dimethylpiperazine ring, and sulfonamide functionality. This unique structure contributes to its distinct chemical reactivity and potential biological activities .

Activité Biologique

4-benzoyl-N,N-dimethylpiperazine-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the existing literature on its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of sulfonamides, characterized by the presence of a sulfonyl group attached to a piperazine ring. Its structural formula is as follows:

This structure facilitates interactions with various biological targets, making it a candidate for therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and interact with cellular receptors. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), allowing it to competitively inhibit dihydropteroate synthase (DHPS), which is crucial in bacterial folate synthesis. This inhibition disrupts DNA replication and bacterial growth, leading to its antimicrobial effects .

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit broad-spectrum antimicrobial properties. In vitro studies have shown that this compound demonstrates significant antibacterial activity against various pathogens, including Escherichia coli and Staphylococcus aureus. The compound's minimum inhibitory concentration (MIC) values are comparable to those of established antibiotics .

Table 1: Antibacterial Activity of this compound

| Pathogen | MIC (µg/mL) |

|---|---|

| Escherichia coli | 8 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 32 |

Anticancer Activity

Emerging studies suggest that this compound may possess anticancer properties. It has been evaluated for its cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The compound induces apoptosis through the activation of caspase pathways and inhibits cell proliferation by interfering with cell cycle progression .

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 5.2 |

| A549 (Lung Cancer) | 3.8 |

| HeLa (Cervical Cancer) | 4.5 |

Case Studies

Several case studies have highlighted the potential of this compound in clinical applications:

- Antibacterial Efficacy : A study conducted by researchers evaluated the compound's effectiveness against multi-drug resistant strains of bacteria. Results indicated a significant reduction in bacterial load in treated groups compared to controls, suggesting its potential as an alternative therapeutic agent .

- Cancer Treatment : In another study, the compound was tested in combination with conventional chemotherapeutics on cancer cell lines. The combination therapy exhibited enhanced cytotoxicity compared to monotherapy, indicating a synergistic effect that could improve treatment outcomes .

Propriétés

IUPAC Name |

4-benzoyl-N,N-dimethylpiperazine-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O3S/c1-14(2)20(18,19)16-10-8-15(9-11-16)13(17)12-6-4-3-5-7-12/h3-7H,8-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHPWSVGEFNAHAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)N1CCN(CC1)C(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.